molecular formula C19H14BrN3O3S2 B12134516 N'-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide

N'-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide

Cat. No.: B12134516
M. Wt: 476.4 g/mol
InChI Key: BEDHPZDPPAOUIC-GDNBJRDFSA-N
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Description

N’-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide typically involves multiple steps. One common method includes the condensation of 2-bromobenzohydrazide with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the benzohydrazide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N’-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N’-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins critical for the survival and proliferation of microbial or cancer cells. The thiazolidinone moiety plays a crucial role in binding to these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
  • N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Uniqueness

N’-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide stands out due to the presence of the bromobenzohydrazide moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C19H14BrN3O3S2

Molecular Weight

476.4 g/mol

IUPAC Name

N'-[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]-2-bromobenzohydrazide

InChI

InChI=1S/C19H14BrN3O3S2/c20-14-9-5-4-8-13(14)17(25)22-21-16(24)11-23-18(26)15(28-19(23)27)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10-

InChI Key

BEDHPZDPPAOUIC-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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